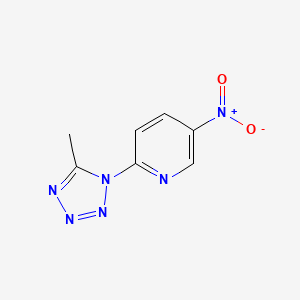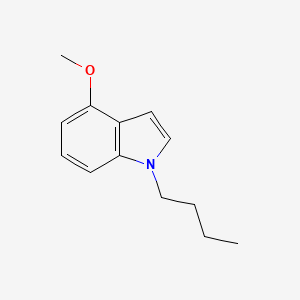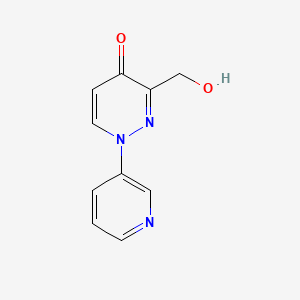
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is a heterocyclic compound that contains both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxymethyl and pyridazinone functionalities. One common method involves the use of a pyridine-3-carboxaldehyde derivative, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-1-pyridin-3-ylpyridazin-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-1,2-dihydropyridin-3-ylpyridazin-4-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring instead of pyridine and pyridazine rings.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the pyridazinone ring.
Uniqueness
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is unique due to the presence of both pyridine and pyridazinone rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one |
InChI |
InChI=1S/C10H9N3O2/c14-7-9-10(15)3-5-13(12-9)8-2-1-4-11-6-8/h1-6,14H,7H2 |
InChI Key |
CBFVBWSNAQUQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)
![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)
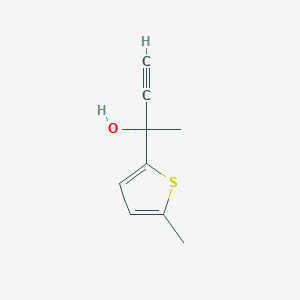
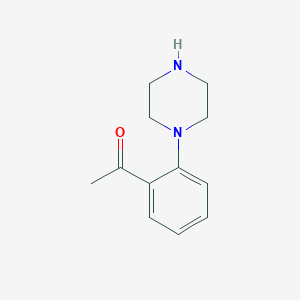

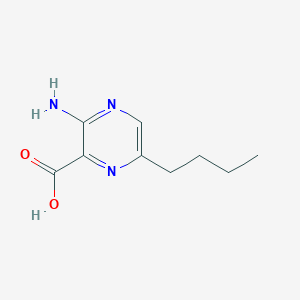

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
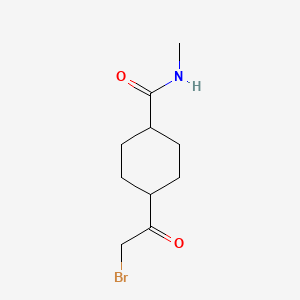
![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)

